1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine
Description
1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a sulfinyl group and a fluorophenyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
1-(2,4-dimethoxy-3-methylphenyl)sulfinyl-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14-17(24-2)8-9-18(19(14)25-3)26(23)22-12-10-21(11-13-22)16-7-5-4-6-15(16)20/h4-9H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDXBRPKZGHADJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)N2CCN(CC2)C3=CC=CC=C3F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine typically involves multiple steps, starting with the preparation of the sulfinyl and fluorophenyl precursors. One common method involves the reaction of 2,4-dimethoxy-3-methylphenyl sulfoxide with 2-fluorophenylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfinyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine
- 1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-chlorophenyl)piperazine
Uniqueness
1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to biological targets, making it a valuable compound for research and industrial applications.
Biological Activity
1-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]-4-(2-fluorophenyl)piperazine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula: C19H23FN2O3S
- Molecular Weight: 365.46 g/mol
- CAS Number: 1488994
Research indicates that this compound may exhibit biological activity through several mechanisms:
- Monoamine Oxidase Inhibition: It has been investigated for its inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are critical in the metabolism of neurotransmitters. Selective inhibition of MAO-B is particularly relevant for neurodegenerative disorders like Alzheimer’s disease .
- Antiviral Activity: Similar compounds have shown promise as antiviral agents, potentially affecting viral replication pathways .
In Vitro Studies
- MAO Inhibition:
-
Cytotoxicity:
- Cytotoxicity studies using L929 fibroblast cells indicated that derivatives of this compound had varied effects, with some showing minimal toxicity at therapeutic concentrations. For instance, one derivative exhibited an IC50 value of 120.6 µM, indicating a favorable safety profile compared to others .
In Vivo Studies
Research on similar piperazine derivatives has highlighted their anti-inflammatory and analgesic properties in animal models. For example, compounds exhibiting potent anti-inflammatory effects were noted to have ED50 values ranging from 2 to 5 mg/kg in rat models, which could translate to potential therapeutic applications in pain management .
Case Studies
- Neurodegenerative Disorders:
- Antiviral Applications:
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
